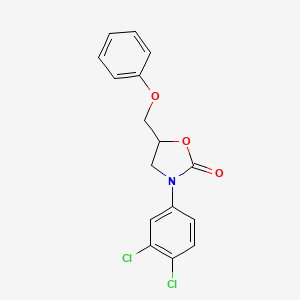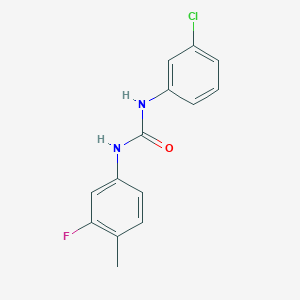![molecular formula C13H19NO2 B5140531 [1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5140531.png)
[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol has been studied for its potential therapeutic properties in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have neuroprotective effects, as well as anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of [1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. [1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol may enhance the activity of GABA receptors, leading to a decrease in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects:
[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol has been shown to have various biochemical and physiological effects in animal studies. It has been found to decrease oxidative stress and inflammation in the brain, as well as improve cognitive function. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol in lab experiments is its low toxicity and lack of significant side effects. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for [1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol research. One potential area of study is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. It may also have applications in the treatment of chronic pain and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
Overall, [1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol is a promising compound with potential therapeutic properties in various scientific research fields. Its neuroprotective, anti-inflammatory, and analgesic effects make it an attractive option for further study. While there are still many unanswered questions about its mechanism of action and potential side effects, ongoing research may lead to new insights and potential applications for this compound.
Méthodes De Synthèse
[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol can be synthesized through a multi-step process that involves the reaction of 3-methoxybenzyl chloride with pyrrolidine, followed by reduction with sodium borohydride. The final product is obtained through recrystallization and purification.
Propriétés
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-13-6-2-4-11(8-13)9-14-7-3-5-12(14)10-15/h2,4,6,8,12,15H,3,5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXNXRUVNACULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(3-Methoxyphenyl)methyl]pyrrolidin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)

![3-({4-[2-cyano-3-(methylamino)-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5140477.png)
![N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5140483.png)
![N,N-diethyl-3-methyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5140494.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5140501.png)
![3-[(2-chlorobenzyl)oxy]benzonitrile](/img/structure/B5140504.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5140506.png)
![1,3-dimethyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140512.png)
![3-(2-fluorophenyl)-5-[3-(2-methoxyphenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140520.png)


![2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5140535.png)
![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)